(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene

Description

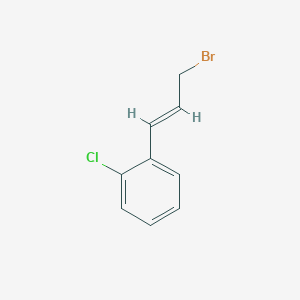

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene (CAS: 58187-85-2) is an organobromine compound with the molecular formula C₉H₈BrCl and a molecular weight of 231.517 g/mol . Its structure features a chlorinated benzene ring (chlorine at position 2) and an E-configured 3-bromopropenyl group at position 1 (Figure 1). The E-configuration ensures spatial separation of the bromine atom and the aromatic ring, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

58187-85-2 |

|---|---|

Molecular Formula |

C9H8BrCl |

Molecular Weight |

231.51 g/mol |

IUPAC Name |

1-[(E)-3-bromoprop-1-enyl]-2-chlorobenzene |

InChI |

InChI=1S/C9H8BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2/b5-3+ |

InChI Key |

JJJYDUKZFZGPHS-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CBr)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCBr)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing (E)-1-(3-bromoprop-1-en-1-yl)-2-chlorobenzene involves a two-step sequence starting from 2-chlorocinnamyl aldehyde. This approach, adapted from analogous syntheses of brominated styrene derivatives, ensures high stereoselectivity and moderate to excellent yields.

Step 1: Reduction of 2-Chlorocinnamyl Aldehyde to the Corresponding Alcohol

The aldehyde group in 2-chlorocinnamyl aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. The reaction proceeds at 0°C to room temperature, achieving complete conversion within 30 minutes. The crude alcohol is isolated via extraction with ethyl acetate and dried over anhydrous sodium sulfate, obviating the need for further purification.

Step 2: Bromination with Phosphorus Tribromide (PBr₃)

The alcohol intermediate is treated with PBr₃ in anhydrous diethyl ether under nitrogen at 0°C. This step replaces the hydroxyl group with a bromine atom, forming the target alkene with retention of the E-configuration. The reaction is quenched with saturated sodium bicarbonate, and the product is purified via flash chromatography on silica gel. For analogous substrates, yields range from 65% to 84%.

Mechanistic Insights

The reduction of the aldehyde to alcohol proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by protonation. Bromination with PBr₃ involves the formation of a phosphorous intermediate, which facilitates the substitution of the hydroxyl group with bromide. The stereochemical integrity of the double bond is preserved due to the concerted nature of the elimination step, favoring the thermodynamically stable E-isomer.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the E-configuration. For example, in the analogous compound (E)-1-(3-bromoprop-1-en-1-yl)-4-fluorobenzene, the trans coupling constant () between the vinylic protons is observed in the NMR spectrum. Similarly, the NMR spectrum of the target compound would display characteristic signals for the aromatic carbons and the brominated alkene.

Synthesis via Wittig Reaction

Reaction Design

The Wittig reaction offers an alternative route to (E)-1-(3-bromoprop-1-en-1-yl)-2-chlorobenzene, leveraging the stereoselective formation of alkenes from aldehydes and phosphorus ylides. This method employs (3-bromopropyl)triphenylphosphonium bromide as the ylide precursor, reacting with 2-chlorobenzaldehyde under basic conditions.

Ylide Generation

The phosphonium salt is treated with a strong base, such as sodium hydride or n-butyllithium, in tetrahydrofuran (THF) to generate the ylide. The resulting species features a nucleophilic carbon adjacent to the phosphorus atom, poised to attack the aldehyde carbonyl.

Alkene Formation

The ylide reacts with 2-chlorobenzaldehyde at low temperatures (−78°C to 0°C) to form the alkene. The reaction typically proceeds with high E-selectivity due to the steric hindrance between the aryl group and the ylide’s triphenylphosphine moiety, favoring the trans configuration.

Optimization Considerations

Key variables affecting yield and stereoselectivity include:

-

Base Choice : Strong, non-nucleophilic bases (e.g., NaHMDS) improve ylide stability.

-

Solvent : Anhydrous THF or diethyl ether minimizes side reactions.

-

Temperature : Lower temperatures (−78°C) enhance E-selectivity but may reduce reaction rates.

For semi-stabilized ylides like (3-bromopropyl)triphenylphosphonium bromide, E:Z ratios exceeding 9:1 are achievable under optimized conditions.

Comparative Analysis of Methods

Yield and Efficiency

Stereochemical Control

Both methods favor the E-isomer, but the aldehyde reduction route provides superior reproducibility due to the well-defined elimination mechanism. The Wittig reaction’s stereoselectivity is highly condition-dependent, requiring careful optimization.

Practical Considerations

-

Starting Material Availability : The aldehyde reduction method assumes access to 2-chlorocinnamyl aldehyde, which may require custom synthesis. The Wittig reaction uses commercially available 2-chlorobenzaldehyde.

-

Purification Complexity : The Wittig route necessitates removal of triphenylphosphine oxide byproducts, often requiring column chromatography.

Advanced Methodological Considerations

Alternative Pathways

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Heck reaction) between 2-chlorostyrene and allyl bromides could theoretically yield the product, but stereochemical control remains challenging.

-

Elimination Reactions : Dehydrohalogenation of 1,2-dibromo-3-(2-chlorophenyl)propane may form the alkene, but competing elimination pathways often lead to mixtures.

Scalability and Industrial Relevance

The aldehyde reduction method is preferred for large-scale synthesis due to its operational simplicity and robust yields. In contrast, the Wittig reaction’s reliance on moisture-sensitive reagents complicates scale-up.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a variety of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleophilic substitution products, while oxidation and reduction reactions can produce epoxides or dehalogenated compounds, respectively.

Scientific Research Applications

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene exerts its effects involves interactions with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the interacting species.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Positional and Stereochemical Isomers

- Positional Isomerism : The para-chloro analog (1-[(1E)-3-bromoprop-1-en-1-yl]-4-chlorobenzene , CAS: 42432-30-4) exhibits distinct electronic effects due to the chlorine atom’s position. Para-substitution reduces ortho-directing effects in electrophilic aromatic substitution compared to the ortho-chloro target compound .

Functional Group Modifications

- Saturated vs. Unsaturated Chains: The saturated propyl derivative 1-(3-bromopropyl)-2-chlorobenzene lacks the propenyl double bond, rendering it inert in Diels-Alder or nitrone-olefin cycloadditions. This compound is synthesized in high yield (93%) via bromination of 3-(2-chlorophenyl)-propanol .

Biological Activity

(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene is an organic compound classified as a halogenated aromatic hydrocarbon. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and interactions with proteins. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene is C₉H₈BrCl, with a molar mass of approximately 231.52 g/mol. Its structure features a bromine atom attached to a propene chain and a chlorine atom bonded to a benzene ring. The presence of both halogens significantly influences its reactivity and interaction with biological systems.

The mechanism of action for (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The halogen atoms facilitate specific binding mechanisms, influencing enzyme activity or receptor interactions. This compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and affecting various biochemical pathways.

Biological Activity

Research indicates that (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases where these enzymes play a critical role.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further research in developing antibacterial agents .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens |

| Protein Interaction | Forms covalent bonds with proteins, potentially altering their function |

Case Studies

Several studies have explored the biological implications of (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene:

- Enzyme Interaction Study : A study demonstrated that the compound interacts with tyrosyl-tRNA synthetase, suggesting a mechanism for its enzyme inhibition properties. Molecular docking analysis indicated significant binding affinity, highlighting its potential as an antibacterial agent .

- Toxicity Assessment : Toxicological evaluations have indicated that this compound is harmful if swallowed or in contact with skin, necessitating caution in handling and application .

- Synthesis and Yield Optimization : Research focused on synthesizing (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene has optimized reaction conditions to maximize yield while minimizing by-products. This synthesis is crucial for further biological testing and application development.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene? Methodological Answer: The compound is typically synthesized via bromination of a propenyl-substituted chlorobenzene precursor. Key steps include:

- Bromination: Reacting 1-(3-chloroprop-1-en-1-yl)-2-chlorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) .

- Solvent System: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are used to stabilize intermediates.

- Stereochemical Control: Maintaining an inert atmosphere (N₂/Ar) ensures retention of the (E)-configuration by minimizing radical side reactions.

Advanced Question: Q. How can reaction conditions be optimized to improve yield and stereoselectivity? Methodological Answer:

- Catalyst Screening: Test alternative catalysts (e.g., ZnBr₂ or I₂) to enhance bromination efficiency while reducing side-product formation .

- Temperature Gradients: Perform reactions at controlled temperatures (0–25°C) to balance reaction rate and stereochemical integrity.

- In Situ Monitoring: Use techniques like TLC or GC-MS to track intermediate formation and adjust reaction time dynamically .

- Yield Improvement: Employ flow chemistry systems for precise control of reagent mixing and residence time, as demonstrated in industrial bromination protocols .

Structural Characterization

Basic Question: Q. What techniques are used to confirm the stereochemistry and crystal structure of this compound? Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining stereochemistry and bond angles. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structures .

- NMR Spectroscopy: H and C NMR can distinguish (E)- and (Z)-isomers via coupling constants (e.g., ≈ 12–16 Hz for trans alkenes) .

- IR Spectroscopy: Confirm the presence of C-Br (≈ 550–650 cm⁻¹) and C=C (≈ 1620–1680 cm⁻¹) stretches .

Advanced Question: Q. How can non-merohedral twinning in crystallographic data be resolved? Methodological Answer:

- Twinning Detection: Use software like PLATON to identify twinning operators and refine data with twin laws .

- HKLF5 Format: Process data in SHELXL using the HKLF5 merged format to handle overlapping reflections .

- Example Protocol: For a non-merohedrally twinned crystal (as in ), apply a BASF parameter during refinement to scale twin domains and improve R-factors .

Reactivity and Mechanistic Studies

Basic Question: Q. What types of reactions does (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene undergo? Methodological Answer:

- Nucleophilic Substitution: Bromine atoms react with nucleophiles (e.g., OH⁻, NH₃) to form alcohols or amines .

- Electrophilic Addition: The double bond undergoes halogenation (e.g., Br₂) to yield dibromo derivatives .

- Elimination Reactions: Under basic conditions (e.g., KOtBu), dehydrohalogenation generates substituted alkenes .

Advanced Question: Q. How can computational methods elucidate reaction mechanisms involving this compound? Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for substitution or addition pathways.

- MOE Software: Perform molecular dynamics simulations to study steric effects influencing stereochemical outcomes .

- Case Study: Compare experimental NMR shifts with computed values (e.g., via GIAO method) to validate mechanistic hypotheses .

Applications in Research

Basic Question: Q. How is this compound utilized as a building block in organic synthesis? Methodological Answer:

- Cross-Coupling Reactions: Serve as a substrate in Suzuki-Miyaura couplings to introduce aryl-bromine motifs .

- Polymer Chemistry: Act as a monomer in step-growth polymerization for halogenated polymers with flame-retardant properties .

Advanced Question: Q. What strategies assess the biological activity of derivatives of this compound? Methodological Answer:

- Autoradiography: Radiolabel the compound (e.g., with ) to track metabolic pathways in vitro .

- Scatchard Analysis: Use saturation binding assays to determine receptor affinity (Kd) and binding site density (Bmax) .

- Enzyme Inhibition Studies: Screen derivatives against target enzymes (e.g., cytochrome P450) using fluorescence-based assays .

Data Analysis and Contradictions

Basic Question: Q. How should discrepancies between spectroscopic and crystallographic data be resolved? Methodological Answer:

- Multi-Technique Validation: Cross-verify NMR/IR data with X-ray results to identify artifacts (e.g., solvent impurities).

- Dynamic NMR: For fluxional structures, perform variable-temperature NMR to detect conformational exchange .

Advanced Question: Q. What iterative approaches address contradictions in reaction yield data across studies? Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield .

- Meta-Analysis: Compile literature data (e.g., vs. 11) and apply statistical tools (ANOVA) to identify outliers or systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.